(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13476996
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3/t13-/m0/s1 |
| Standard InChI Key | UFLXJCSZWABVTC-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N |
Introduction
Molecular Structure and Properties
The compound belongs to the class of substituted butyramides, integrating a furan heterocycle, a cyclopropyl amine, and a chiral amino acid backbone. Key molecular characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide |
| SMILES | CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N |
| Stereochemistry | (S)-configuration at the α-carbon |
The presence of the furan ring (a five-membered aromatic oxygen heterocycle) and the cyclopropyl group (a strained three-membered carbon ring) imparts distinct electronic and steric properties to the molecule .
Synthesis and Preparation
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide involves multi-step processes, typically employing strategies such as:
Furan Ring Construction
The furan moiety is often synthesized via the Paal-Knorr cyclization, which involves cyclizing 1,4-dicarbonyl compounds under acidic conditions. Alternative methods include oxidative cyclization of diols or alkynes.
Amide Bond Formation
The final step involves coupling the cyclopropyl-amine with the furan-containing carboxylic acid derivative. Reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used to activate the carboxyl group for amide bond formation.
Chemical Reactivity
The compound exhibits reactivity typical of its functional groups:
Furan Ring Reactivity
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Oxidation: The furan ring can undergo oxidation to form γ-lactones or maleic anhydride derivatives under strong oxidizing conditions (e.g., with MnO₂ or RuO₄).
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Electrophilic Substitution: The electron-rich furan participates in Friedel-Crafts acylations or nitrations at the α-position.
Amide and Amino Group Reactivity
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Hydrolysis: The amide bond is susceptible to acidic or basic hydrolysis, yielding the corresponding carboxylic acid and amine.
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Reduction: The carbonyl group in the amide can be reduced to a methylene group using agents like LiAlH₄.
Cyclopropane Ring Opening
Under acidic conditions, the strained cyclopropane ring may undergo ring-opening reactions, forming alkenes or alkyl halides.
Mechanistic Insights
The compound’s mechanism of action is hypothesized to involve:
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Receptor Binding: The furan and cyclopropyl groups may engage in hydrophobic interactions with protein binding pockets.
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Electron Transfer: The conjugated π-system of the furan ring could participate in redox reactions, generating reactive oxygen species (ROS) in biological systems.
Future Directions
Further research is warranted to:
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Elucidate the compound’s pharmacokinetics and toxicity profile.
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Explore its utility in polymer chemistry (e.g., as a monomer for functionalized materials).
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Investigate synergistic effects with existing therapeutics in combinatorial regimens.
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